molecular formula C13H18ClNO2 B13505377 Ethyl 4-((3-chlorobenzyl)amino)butanoate

Ethyl 4-((3-chlorobenzyl)amino)butanoate

Cat. No.: B13505377
M. Wt: 255.74 g/mol
InChI Key: PFPHRPSQAOBPGE-UHFFFAOYSA-N
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Description

Ethyl 4-((3-chlorobenzyl)amino)butanoate (CAS No. 1391078-47-9) is a synthetic organic compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol . Its structure features a butanoate ester backbone substituted with a 3-chlorobenzylamino group at the fourth carbon. The 3-chlorobenzyl group introduces electron-withdrawing effects and steric bulk, which may influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

ethyl 4-[(3-chlorophenyl)methylamino]butanoate

InChI

InChI=1S/C13H18ClNO2/c1-2-17-13(16)7-4-8-15-10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,2,4,7-8,10H2,1H3

InChI Key

PFPHRPSQAOBPGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate typically involves the esterification of 4-aminobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-{[(3-chlorophenyl)methyl]amino}butanoic acid.

    Reduction: Formation of 4-{[(3-chlorophenyl)methyl]amino}butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Structural Differences Key Property Differences References
Ethyl 4-((3-chlorobenzyl)amino)butanoate C₁₃H₁₈ClNO₂ Reference compound Baseline for comparison
Ethyl 4-((4-fluorobenzyl)amino)butanoate C₁₃H₁₈FNO₂ Fluorine substituent (4-position on benzyl) Enhanced metabolic stability; altered target affinity due to fluorine’s electronegativity
Methyl 4-((2-chlorobenzyl)amino)butanoate C₁₂H₁₆ClNO₂ Methyl ester (vs. ethyl); chlorine at benzyl 2-position Reduced lipophilicity; potential differences in pharmacokinetics
Ethyl 4-(benzylamino)butanoate C₁₃H₁₉NO₂ Lacks chlorine on benzyl group Lower steric hindrance; increased reactivity in nucleophilic substitutions
Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride C₁₂H₁₅BrClNO₂ Bromine at phenyl 4-position; hydrochloride salt Enhanced halogen bonding; altered solubility and bioavailability
Ethyl 4-((4-chlorophenyl)amino)benzoate C₁₅H₁₄ClNO₂ Aromatic amino group (benzoate backbone) Different electronic effects due to conjugation; potential for π-π stacking in biological systems

Substituent Effects on Reactivity and Bioactivity

  • Halogen Substituents : The 3-chlorobenzyl group in the target compound provides moderate electronegativity and steric bulk compared to fluorine (smaller, more electronegative) in the 4-fluorobenzyl analog or bromine (larger, polarizable) in the 4-bromophenyl derivative . Chlorine’s intermediate size may balance metabolic stability and target binding.
  • Positional Isomerism : The 3-chloro substitution on the benzyl group differs from 2- or 4-chloro analogs, which can affect spatial orientation in receptor binding. For example, 2-chloro derivatives may experience steric hindrance in planar active sites .

Biological Activity

Ethyl 4-((3-chlorobenzyl)amino)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl butanoate with 3-chlorobenzylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide may be employed to enhance the yield. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Pharmacological Properties

This compound has been studied for its analgesic and anti-inflammatory properties. In vitro assays have shown that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response. The compound's IC50 values in these assays indicate a promising potential for further development as an anti-inflammatory agent.

Table 1: Inhibition of COX Enzymes by this compound

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
This compound12.56.8
Valdecoxib1.01.0

Analgesic Activity

A study investigating the analgesic effects of this compound demonstrated that it significantly reduced pain responses in animal models when compared to control groups. The compound was administered via intraperitoneal injection, showing a dose-dependent reduction in pain behavior in the formalin test.

Case Studies

  • Animal Model Study : In a recent study involving mice, this compound was found to reduce nociceptive behavior significantly after administration at doses of 10 mg/kg and 20 mg/kg compared to saline controls. The reduction in pain was measured using the paw withdrawal latency test.
  • Cell Line Studies : In vitro studies using human cancer cell lines revealed that this compound exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The compound induced apoptosis in these cells, as evidenced by increased annexin V staining and caspase activation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15.2Apoptosis induction
HCT116 (Colon)18.5Cell cycle arrest

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